molecular formula C18H12BrClN2O2S B278426 N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B278426
M. Wt: 435.7 g/mol
InChI Key: WXMZBCCYNNEBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BCTC, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin, and is involved in nociception, thermoregulation, and inflammation. BCTC has been shown to block the activation of TRPV1 by these stimuli, making it a valuable tool for studying the physiological and pathological roles of TRPV1.

Mechanism Of Action

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a selective antagonist of TRPV1, binding to a specific site on the receptor and preventing its activation by various stimuli. The exact mechanism of action of N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is thought to involve the disruption of the conformational changes that occur in the receptor upon activation.
Biochemical and Physiological Effects
N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the reduction of pain-related behaviors in animal models of chronic pain, and the attenuation of tumor growth in cancer models. N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool for studying TRPV1, including its high potency and selectivity for the receptor, its ability to block the activation of TRPV1 by various stimuli, and its availability as a commercial product. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high doses.

Future Directions

There are several future directions for research involving N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide and TRPV1. One area of interest is the role of TRPV1 in cancer, and the potential for TRPV1 antagonists like N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide to be used as anti-cancer agents. Another area of interest is the development of more potent and selective TRPV1 antagonists, which could have greater therapeutic potential for the treatment of chronic pain and other conditions. Additionally, further research is needed to fully understand the mechanisms underlying the action of N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide and other TRPV1 antagonists, and to identify potential off-target effects and toxicity concerns.

Synthesis Methods

The synthesis of N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-amino-N-phenylbenzamide to yield N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been widely used in scientific research to investigate the physiological and pathological roles of TRPV1. It has been shown to block the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, making it a valuable tool for studying the mechanisms underlying nociception, thermoregulation, and inflammation. N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been used to investigate the role of TRPV1 in various disease states, including chronic pain, cancer, and diabetes.

properties

Product Name

N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C18H12BrClN2O2S

Molecular Weight

435.7 g/mol

IUPAC Name

N-[3-[(5-bromo-2-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12BrClN2O2S/c19-11-6-7-15(20)14(9-11)17(23)21-12-3-1-4-13(10-12)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24)

InChI Key

WXMZBCCYNNEBBW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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